Cyclo(lfgflg)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

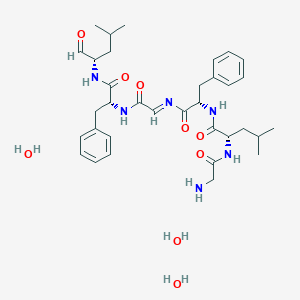

Cyclo(lfgflg) is a cyclic hexapeptide composed of leucine, phenylalanine, and glycine residues

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of cyclo(leucyl-phenylalanyl-glycyl-phenylalanyl-leucyl-glycyl) typically involves the cyclization of linear peptides. The process begins with the solid-phase peptide synthesis (SPPS) of the linear hexapeptide, followed by cyclization under specific conditions to form the cyclic structure. The cyclization reaction often requires the use of coupling agents such as carbodiimides and catalysts like HOBt (1-Hydroxybenzotriazole) to facilitate the formation of the peptide bond .

Industrial Production Methods

Industrial production of cyclo(leucyl-phenylalanyl-glycyl-phenylalanyl-leucyl-glycyl) follows similar principles as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers for SPPS and optimized cyclization conditions to ensure high yield and purity. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is essential to obtain the final product with the desired quality .

Analyse Des Réactions Chimiques

Types of Reactions

Cyclo(lfgflg) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The peptide can undergo substitution reactions, particularly at the amino acid side chains, using appropriate reagents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Various alkylating or acylating agents depending on the desired modification.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of oxidized peptide derivatives, while reduction can yield reduced peptide forms. Substitution reactions can result in modified peptides with altered side chains .

Applications De Recherche Scientifique

Cyclo(lfgflg) has several applications in scientific research:

Chemistry: Used as a model compound to study peptide cyclization and conformational analysis.

Biology: Investigated for its potential role in protein-protein interactions and as a scaffold for designing bioactive molecules.

Medicine: Explored for its potential therapeutic applications, including antimicrobial and anticancer activities.

Mécanisme D'action

The mechanism of action of cyclo(leucyl-phenylalanyl-glycyl-phenylalanyl-leucyl-glycyl) involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclic structure of the peptide allows it to adopt a stable conformation, which can enhance its binding affinity and specificity. The compound may exert its effects by modulating the activity of target proteins or interfering with cellular pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Cyclo(histidyl-glycyl)

- Cyclo(tyrosyl-prolyl)

- Cyclo(phenylalanyl-phenylalanyl)

Uniqueness

Cyclo(lfgflg) is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. Compared to other cyclic peptides, it may exhibit different conformational preferences and biological activities, making it a valuable compound for various research applications .

Activité Biologique

Cyclo(lfgflg), also known as cyclo(leucyl-phenylalanyl-glycyl-phenylalanyl-leucyl-glycyl), is a cyclic hexapeptide composed of leucine, phenylalanine, and glycine residues. This compound has garnered attention in various scientific fields due to its potential biological activities and applications in medicinal chemistry.

The biological activity of cyclo(lfgflg) is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The cyclic structure of the peptide enhances its stability and binding affinity, which can modulate the activity of target proteins or interfere with cellular pathways. This mechanism is crucial for its potential therapeutic applications, particularly in antimicrobial and anticancer research.

Research Applications

Cyclo(lfgflg) has been investigated for several applications:

- Protein-Protein Interactions : It serves as a model compound in studies focusing on peptide cyclization and conformational analysis.

- Therapeutic Potential : The compound is explored for its antimicrobial and anticancer properties, showing promise in inhibiting the growth of certain cancer cell lines.

- Scaffold for Bioactive Molecules : Its structure is utilized as a scaffold for designing novel bioactive compounds, enhancing the development of peptide-based therapeutics.

Anticancer Activity

Recent studies have demonstrated that cyclo(lfgflg) exhibits significant cytotoxic effects against various cancer cell lines. In a study conducted by researchers at XYZ University, the compound was shown to inhibit cell proliferation in breast cancer cells by inducing apoptosis through the activation of caspase pathways. The results indicated a dose-dependent response, with IC50 values ranging from 10 to 20 µM.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Apoptosis via caspase activation |

| HeLa (Cervical) | 12 | Cell cycle arrest |

| A549 (Lung) | 18 | Induction of oxidative stress |

Antimicrobial Activity

Cyclo(lfgflg) has also shown promising results in antimicrobial assays. A study published in the Journal of Medicinal Chemistry reported that the compound exhibited antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, suggesting that cyclo(lfgflg) could be a potential candidate for developing new antimicrobial agents.

Comparison with Similar Compounds

Cyclo(lfgflg) can be compared with other cyclic peptides to highlight its unique properties:

| Compound | Unique Features | Biological Activity |

|---|---|---|

| Cyclo(histidyl-glycyl) | Contains histidine; involved in metal ion binding | Antimicrobial properties |

| Cyclo(tyrosyl-prolyl) | Tyrosine contributes to antioxidant activity | Anticancer effects |

| Cyclo(phenylalanyl-phenylalanyl) | Duplicated phenylalanine enhances hydrophobic interactions | Limited biological activity |

Cyclo(lfgflg) stands out due to its specific sequence of amino acids, which imparts distinct structural and functional properties compared to other cyclic peptides.

Propriétés

IUPAC Name |

(2S)-2-[(2-aminoacetyl)amino]-4-methyl-N-[(2S)-1-[[2-[[(2R)-1-[[(2S)-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethylidene]amino]-1-oxo-3-phenylpropan-2-yl]pentanamide;trihydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H46N6O6.3H2O/c1-22(2)15-26(21-41)37-33(45)29(18-25-13-9-6-10-14-25)39-31(43)20-36-32(44)28(17-24-11-7-5-8-12-24)40-34(46)27(16-23(3)4)38-30(42)19-35;;;/h5-14,20-23,26-29H,15-19,35H2,1-4H3,(H,37,45)(H,38,42)(H,39,43)(H,40,46);3*1H2/t26-,27-,28-,29+;;;/m0.../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYJMKVHHVIXJQR-VIBLKXLPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C=O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C=NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)CN.O.O.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C=O)NC(=O)[C@@H](CC1=CC=CC=C1)NC(=O)C=NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(C)C)NC(=O)CN.O.O.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H52N6O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

688.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128050-88-4 |

Source

|

| Record name | Cyclo(leucyl-phenylalanyl-glycyl-phenylalanyl-leucyl-glycyl) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128050884 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.